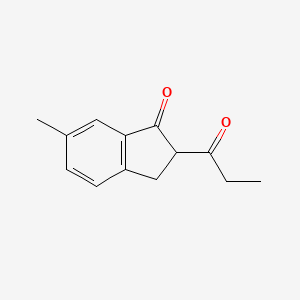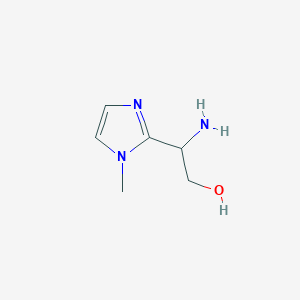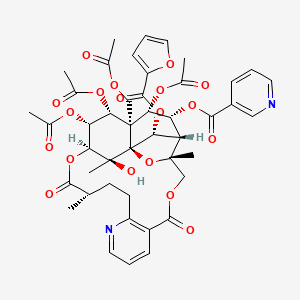
6-Methyl-2-propanoyl-2,3-dihydro-1H-inden-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methyl-2-propanoyl-2,3-dihydro-1H-inden-1-one is a substituted indanone compound It is known for its unique structure, which includes a methyl group and a propanoyl group attached to a dihydroindenone core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
6-Methyl-2-propanoyl-2,3-dihydro-1H-inden-1-one can be synthesized through the photolysis of α-chloro-2′,5′-dimethylacetophenone . This method involves the irradiation of 2,5-dimethylphenacyl (DMP) esters, leading to the formation of the desired compound in high quantum yields.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves the use of photochemical reactions under controlled conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
6-Methyl-2-propanoyl-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as chromium trioxide in acetic acid.
Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the methyl and propanoyl groups.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid at 35-40°C.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Various halogenating agents and nucleophiles can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or alkylated derivatives.
Applications De Recherche Scientifique
6-Methyl-2-propanoyl-2,3-dihydro-1H-inden-1-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the synthesis of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 6-Methyl-2-propanoyl-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, leading to the formation of active intermediates that interact with biological molecules. These interactions can result in changes in cellular processes, such as enzyme inhibition or activation, which contribute to its observed biological activities.
Comparaison Avec Des Composés Similaires
6-Methyl-2-propanoyl-2,3-dihydro-1H-inden-1-one can be compared with other similar compounds, such as:
6-Methyl-1-indanone: Another substituted indanone with similar structural features.
3-Methyl-1-indanone: A related compound with a methyl group at a different position.
2,3-Dihydro-5,6-dimethoxy-1H-inden-1-one: A compound with additional methoxy groups, leading to different chemical properties.
Propriétés
Formule moléculaire |
C13H14O2 |
|---|---|
Poids moléculaire |
202.25 g/mol |
Nom IUPAC |
6-methyl-2-propanoyl-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C13H14O2/c1-3-12(14)11-7-9-5-4-8(2)6-10(9)13(11)15/h4-6,11H,3,7H2,1-2H3 |
Clé InChI |
JOWRUMKHVNBTCI-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)C1CC2=C(C1=O)C=C(C=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(5-Methyl-5H-[1,3]dioxolo[4,5-c]pyrrol-4-yl)(phenyl)methanol](/img/structure/B13080642.png)

![3-[2-Chloro-5-(trifluoromethyl)-phenoxy]propanenitrile](/img/structure/B13080653.png)







![Methyl 4,5-dihydropyrazolo[1,5-a]quinoline-2-carboxylate](/img/structure/B13080708.png)

